

# N-Methyl-DL-valine HCl: A Comprehensive Technical Guide on Physicochemical Characteristics

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## Compound of Interest

Compound Name: *N-Methyl-DL-valine hydrochloride*

Cat. No.: *B554869*

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**N-Methyl-DL-valine hydrochloride** is a synthetic amino acid derivative with significant applications in peptide synthesis and the development of novel therapeutic agents. As a crucial building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and pharmaceutical development. This technical guide provides an in-depth overview of the core physicochemical characteristics of N-Methyl-DL-valine HCl, complete with experimental protocols and logical workflows to aid in its application.

## Core Physicochemical Properties

The fundamental physicochemical properties of N-Methyl-DL-valine HCl are summarized in the tables below. These parameters are critical for predicting its behavior in various experimental and formulation settings.

## General and Physical Properties

Property	Value	Source
Chemical Name	N-Methyl-DL-valine hydrochloride	N/A
Synonyms	N-Methylvaline hydrochloride	N/A
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	167.63 g/mol	[1]
Appearance	White to off-white solid/powder	N/A
Melting Point	82-84 °C	N/A
Hygroscopicity	Hygroscopic	N/A
Storage Conditions	Store at -20°C, sealed away from moisture. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.	[1]

## Solubility and Dissociation

Property	Value	Source
Solubility in DMSO	125 mg/mL (745.69 mM) (requires sonication)	[1]
Solubility in Methanol	Slightly soluble	N/A
Predicted pKa	2.38 ± 0.13	N/A

## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of N-Methyl-DL-valine HCl are outlined below. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory conditions.

## Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Materials:

- N-Methyl-DL-valine HCl
- Purified water (e.g., Milli-Q or equivalent)
- Thermostatically controlled shaker bath
- Centrifuge
- Analytical balance
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Volumetric flasks and pipettes
- pH meter

Procedure:

- Prepare a series of vials with a fixed volume of purified water.
- Add an excess amount of N-Methyl-DL-valine HCl to each vial to create a saturated solution.
- Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
- After agitation, allow the samples to stand to let the undissolved solid settle.

- Centrifuge the samples to separate the supernatant from the solid material.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant to a suitable concentration for analysis.
- Analyze the concentration of N-Methyl-DL-valine HCl in the diluted supernatant using a validated HPLC method.
- The average concentration from the time points where the solubility has reached a plateau is reported as the aqueous solubility.

## Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of an ionizable compound.

Materials:

- N-Methyl-DL-valine HCl
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Calibrated pH meter with an electrode
- Stir plate and stir bar
- Burette
- Beaker

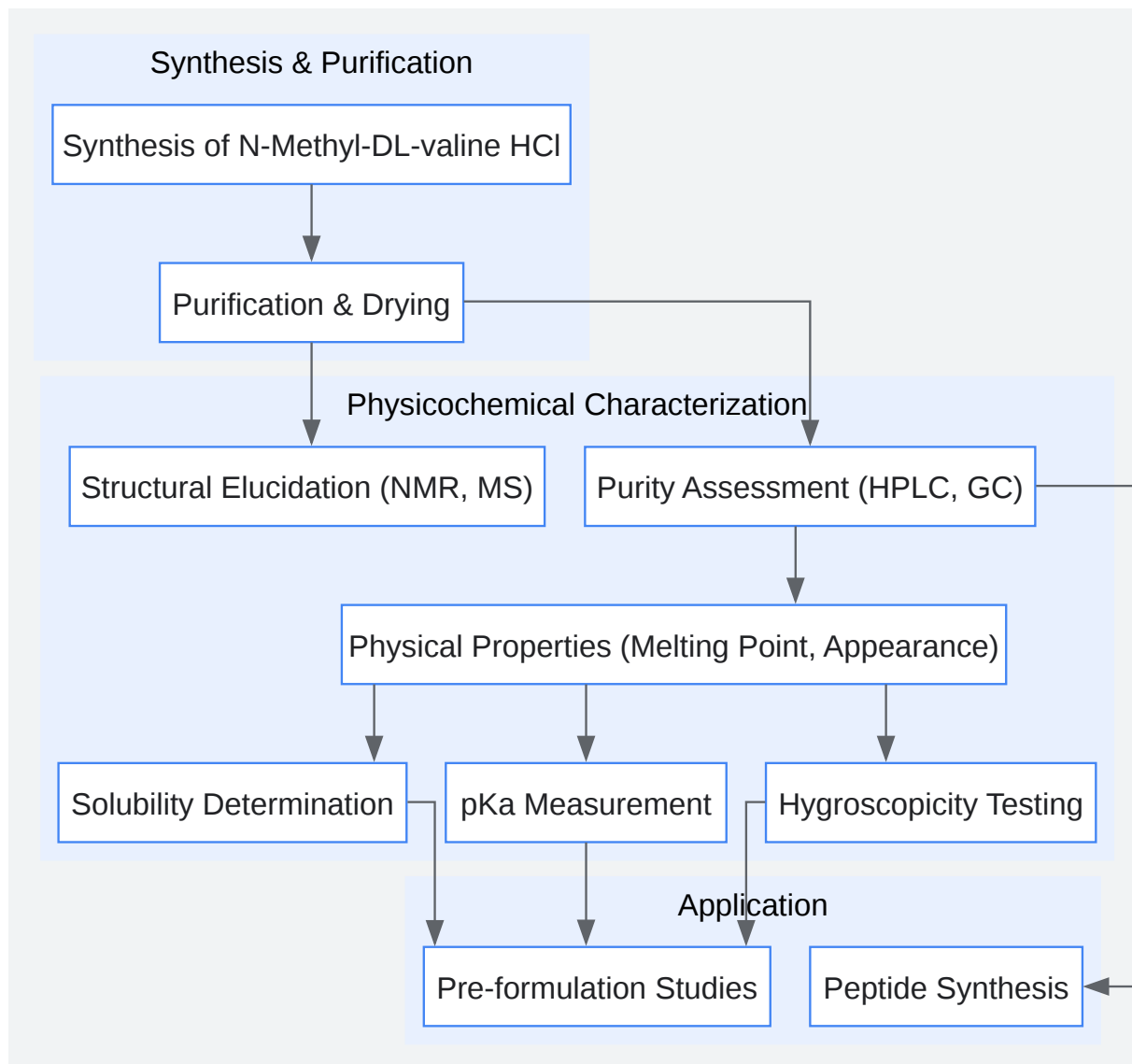
Procedure:

- Accurately weigh a known amount of N-Methyl-DL-valine HCl and dissolve it in a known volume of purified water.
- Place the beaker on a stir plate and immerse the pH electrode in the solution.

- Allow the pH reading to stabilize and record the initial pH.
- Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
- After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot the pH values against the volume of NaOH added to generate a titration curve.
- The pKa can be determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

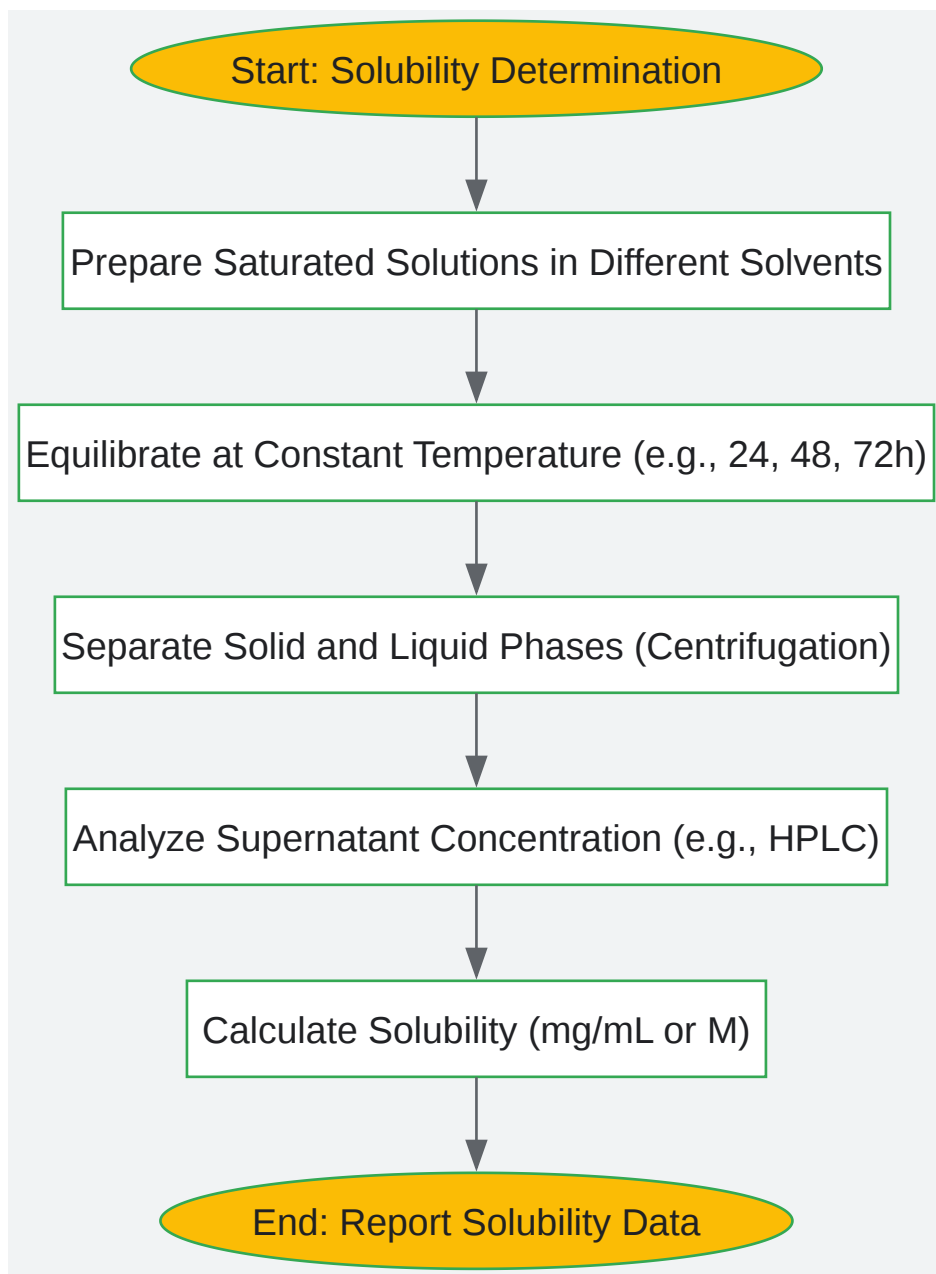
## Visualizing Workflows and Relationships

To facilitate a clear understanding of the experimental and logical processes involved in characterizing N-Methyl-DL-valine HCl, the following diagrams have been generated using the Graphviz DOT language.



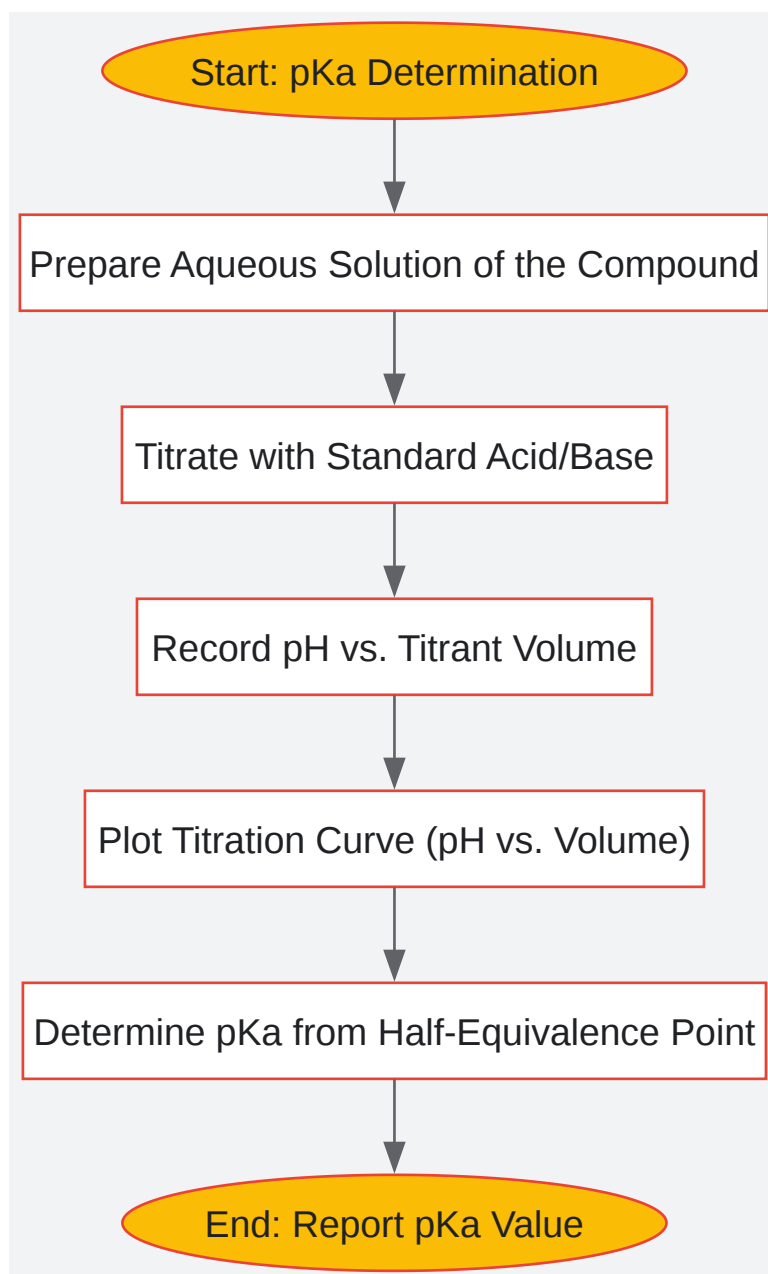
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Caption: Workflow for the synthesis and physicochemical characterization of N-Methyl-DL-valine HCl.



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Caption: Experimental workflow for determining the solubility of a compound.



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Caption: Experimental workflow for determining the pKa of a compound.

## Spectral Data Interpretation

While specific spectra for N-Methyl-DL-valine HCl are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds like L-Valine methyl ester hydrochloride.



- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH proton), a singlet for the N-methyl group, and a signal for the alpha-proton. The exact chemical shifts will be influenced by the protonation state and the solvent used.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would likely exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, N-H stretching and bending vibrations of the secondary amine hydrochloride, and C-H stretching and bending vibrations of the alkyl groups.

This technical guide provides a foundational understanding of the physicochemical properties of N-Methyl-DL-valine HCl. For researchers and drug development professionals, this information is essential for informed decision-making in synthesis, formulation, and application of this important amino acid derivative. It is recommended that experimental verification of these properties be conducted for any new batch or specific application.

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## References

- 1. [file.medchemexpress.com](https://file.medchemexpress.com) [file.medchemexpress.com]
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